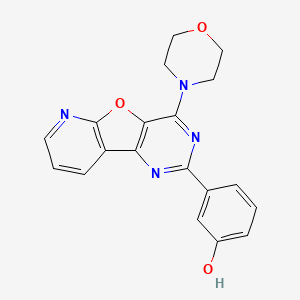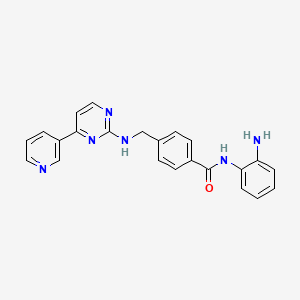![molecular formula C18H15N5O B1684205 3H-吡啶并[3,4,5-de]喹唑啉-3-酮,8-[(1,3-二氢-2H-异吲哚-2-基)甲基]-1,2-二氢- CAS No. 1140964-99-3](/img/structure/B1684205.png)
3H-吡啶并[3,4,5-de]喹唑啉-3-酮,8-[(1,3-二氢-2H-异吲哚-2-基)甲基]-1,2-二氢-
描述
The compound belongs to the quinazolinone class, which includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . Quinazolinones are known for their various therapeutic and biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Synthesis Analysis
Quinazolinones were first synthesized by Stefan Niementowski and are named after the Niementowski quinazolinone synthesis . A multicomponent reaction involving isatoic anhydride, an amine, and orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones .Molecular Structure Analysis
The chemical structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . This structure is a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities .Chemical Reactions Analysis
Quinazolinones can be synthesized through a multicomponent reaction involving isatoic anhydride, an amine, and orthoester . This reaction can yield 2,3-disubstituted quinazolin-4(3H)-ones .科学研究应用
PARP Enzymatic Activity Inhibition
E7449, also known as Stenoparib, is known to inhibit PARP enzymatic activity. It traps PARP1 onto damaged DNA, a mechanism that has been shown to augment cytotoxicity .
Wnt/β-Catenin Signaling Inhibition
The compound inhibits Wnt/β-catenin signaling in colon cancer cell lines, likely through TNKS inhibition. This pathway is crucial in cell proliferation and differentiation, and its inhibition can be a potential therapeutic approach for cancer treatment .
3. Dual Inhibitor of PARP1/2 and TNKS1/2 Stenoparib is an orally bioavailable, brain penetrable small molecule that not only inhibits PARP1/2 but also inhibits PARP5a/5b, otherwise known as tankyrase1 and 2 (TNKS1/2). These are important regulators of canonical Wnt/β-catenin signaling .
4. Potential Use in Ovarian Cancer Treatment A phase 2 clinical trial investigated Stenoparib as monotherapy in patients with advanced recurrent ovarian cancer. Although the trial was discontinued early, it indicates the potential use of Stenoparib in treating ovarian cancer .
Implication in Multiple Cancers
Aberrant Wnt/β-catenin signaling has been implicated in the development and progression of multiple cancers. Stenoparib’s ability to inhibit this signaling pathway potentially gives it a unique dual tumor inhibitory action .
SARS-CoV-2 In Vitro Inhibition
There is evidence suggesting that another PARP inhibitor, mefuparib (CVL218), was shown to inhibit SARS-CoV-2 in vitro. Given the similarities between these compounds, there may be potential for Stenoparib to have similar effects .
作用机制
Target of Action
E7449 primarily targets Poly (ADP-ribose) Polymerase 1 (PARP1) and Poly (ADP-ribose) Polymerase 2 (PARP2) . These enzymes play a crucial role in DNA repair and genomic stability . Additionally, E7449 also inhibits tankyrase 1 and 2 (TNKS1 and 2) , which are regulators of the canonical Wnt/β-catenin signaling pathway .
Mode of Action
E7449 inhibits the enzymatic activity of PARP1 and PARP2 . It also traps PARP1 onto damaged DNA, a mechanism that has been shown to augment cytotoxicity . This dual action impairs DNA repair, making cells more susceptible to DNA damage .
Biochemical Pathways
E7449 affects two main biochemical pathways: the DNA repair pathway and the Wnt/β-catenin signaling pathway . By inhibiting PARP1 and PARP2, E7449 impairs the base excision repair (BER) pathway, leading to an accumulation of DNA damage . On the other hand, by inhibiting TNKS1 and TNKS2, E7449 antagonizes the Wnt/β-catenin signaling pathway .
Pharmacokinetics
The pharmacokinetics of E7449 involve dose-dependent binding to chromatin . The maximum tolerated dose (MTD) of E7449 was determined to be 600 mg/day . At this dose, E7449 treatment was associated with substantial and sustained dose-dependent PARP inhibition .
Result of Action
The inhibition of PARP1 and PARP2 by E7449 leads to impaired DNA repair, which can potentiate the cytotoxicity of both radiotherapy and chemotherapy . As a single agent, E7449 has significant antitumor activity in BRCA-deficient xenografts . Additionally, E7449’s inhibition of the Wnt/β-catenin signaling pathway results in altered expression of Wnt target genes .
Action Environment
The action of E7449 can be influenced by environmental factors such as the presence of food. For instance, peak E7449 plasma concentrations were delayed by 2 hours in fed patients compared with fasted patients . Furthermore, the efficacy of E7449 can be affected by the expression levels of certain proteins in cancer cells, such as P-glycoprotein (P-gp) .
未来方向
属性
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSBHQQXIAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140964-99-3 | |
| Record name | E-7449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2X-121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2X-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B1684123.png)
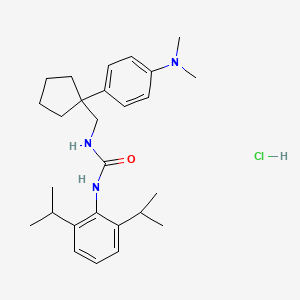

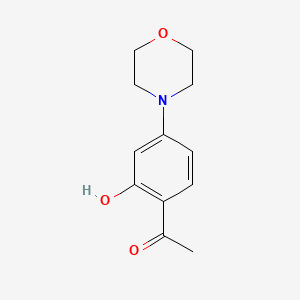
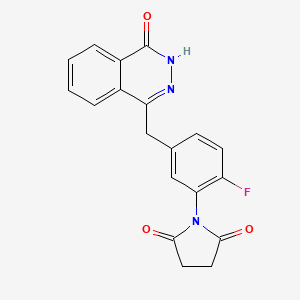
![2-(Morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1684131.png)
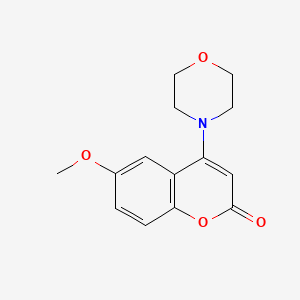
![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)
